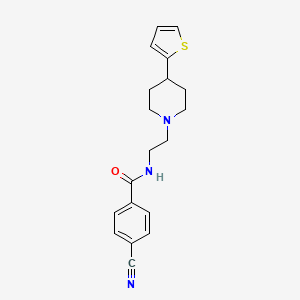

4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

説明

4-Cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a benzamide derivative featuring a central piperidine ring substituted with a thiophene moiety and a 4-cyanobenzamide group. This compound is structurally designed to leverage the electronic and steric effects of the thiophene and cyano groups, which may influence its pharmacological and physicochemical properties.

特性

IUPAC Name |

4-cyano-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c20-14-15-3-5-17(6-4-15)19(23)21-9-12-22-10-7-16(8-11-22)18-2-1-13-24-18/h1-6,13,16H,7-12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHHGMUQSFJTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the cyano group can produce the corresponding amine.

科学的研究の応用

4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of receptor-ligand interactions.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide involves its interaction with molecular targets such as receptors or enzymes. The cyano group and benzamide moiety can form hydrogen bonds or other interactions with the active sites of these targets, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

Lecozotan Hydrochloride (4-Cyano-N-[(2R)-2-[4-(2,3-Dihydro-1,4-Benzodioxin-5-yl)Piperazin-1-yl]Propyl]-N-(Pyridin-2-yl)Benzamide Monohydrochloride)

- Key Differences :

- Replaces the thiophene-piperidine moiety with a benzodioxin-piperazine group.

- Incorporates a pyridinyl substituent instead of a simple ethyl linker.

- Pharmacological Relevance :

4-Cyano-N-[4-(Piperidin-1-yl)Quinazolin-7-yl]Benzamide (M272-1186)

- Key Differences :

- Substitutes the thiophene-piperidine-ethyl chain with a quinazolinyl-piperidine group.

- Physicochemical Properties :

N-(5-((2-(Piperidin-1-yl)Ethyl)Thio)-1,3,4-Thiadiazol-2-yl)Benzamide Derivatives (7a–7l)

- Key Differences: Replaces the cyanobenzamide group with a thiadiazole-thioether linker.

- Bioactivity :

Functional Analogues

4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide (8b)

- Key Differences: Substitutes the cyanobenzamide with a methoxybenzamide group. Features a thieno-pyrimidine core instead of a piperidine-thiophene system.

4-Bromo-N-(2-Nitrophenyl)Benzamide (I)

- Key Differences: Uses a bromo substituent instead of cyano. Lacks the piperidine-thiophene moiety.

Comparative Analysis of Key Properties

Table 1: Structural and Pharmacological Comparison

Key Observations:

Electron-Withdrawing Groups: The cyano group in the target compound and lecozotan enhances receptor binding through electronic effects, whereas methoxy or bromo groups in analogues prioritize steric modulation .

Piperidine vs.

Thiophene vs. Benzodioxin/Thieno-Pyrimidine: Thiophene’s aromaticity may favor membrane permeability, while benzodioxin or thieno-pyrimidine systems enhance target specificity .

生物活性

4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C_19H_22N_4OS

- Molecular Weight : 350.47 g/mol

The presence of a cyano group and a thiophene ring suggests potential interactions in biological systems, making it a candidate for further investigation.

Research indicates that compounds similar to 4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide often exhibit activity through modulation of various biological pathways. Specifically, they may interact with:

- Receptors : Such compounds can act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

- Enzymes : Inhibition or activation of enzymes involved in metabolic processes can lead to significant biological effects.

Anticancer Activity

Several studies have investigated the anticancer potential of benzamide derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis |

| Compound B | U-937 (Leukemia) | 0.78 | Cell cycle arrest |

| 4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide | A549 (Lung Cancer) | TBD | TBD |

In a study involving benzamide derivatives, it was found that modifications at the para position significantly affected cytotoxicity, with some derivatives exhibiting IC50 values lower than that of standard chemotherapeutics like doxorubicin .

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential neuropharmacological activity. Research has shown that piperidine derivatives can modulate neurotransmitter systems, which may lead to effects such as:

- Anxiolytic Activity : Compounds displaying this activity can reduce anxiety-like behaviors in animal models.

- Antidepressant Effects : Certain analogs have been reported to enhance serotonergic and noradrenergic transmission.

Case Studies

- In Vitro Studies : A series of experiments were conducted using human cancer cell lines to evaluate the cytotoxic effects of 4-cyano-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide. The findings indicated a dose-dependent response with significant apoptosis induction at higher concentrations.

- Animal Models : In vivo studies assessing the compound's efficacy in tumor-bearing mice demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。